An In-Depth Technical Guide to 5-Fluorocytidine: Structure, Properties, and Applications
An In-Depth Technical Guide to 5-Fluorocytidine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorocytidine (5-FC) is a synthetic fluorinated pyrimidine nucleoside that holds significant interest in medicinal chemistry and pharmacology. Structurally analogous to the endogenous nucleoside cytidine, 5-FC serves as a critical building block in the synthesis of modified oligonucleotides and as a prodrug with potential applications in antiviral and anticancer therapies.[1] Its biological activity is primarily attributed to its intracellular conversion to the potent antimetabolite 5-fluorouracil (5-FU), a cornerstone of many chemotherapeutic regimens.[1] This guide provides a comprehensive technical overview of 5-Fluorocytidine, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and evaluation.
Chemical Structure and Properties
5-Fluorocytidine is composed of a pyrimidine base, 5-fluorocytosine, linked to a ribose sugar moiety via a β-N1-glycosidic bond. The presence of a highly electronegative fluorine atom at the C5 position of the pyrimidine ring is a key structural feature that profoundly influences its chemical reactivity and biological activity.
Visualizing the Structure of 5-Fluorocytidine
Caption: 2D Chemical Structure of 5-Fluorocytidine.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluorocytidine is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN₃O₅ | [1] |
| Molecular Weight | 261.21 g/mol | [1][2] |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | [2] |
| CAS Number | 2341-22-2 | [1] |
| Appearance | White to off-white powder/crystal | [3][4] |
| Solubility | Soluble in DMSO (>0.2 mg/mL), PBS (pH 7.2) (~0.5 mg/mL), and a formic acid:water (1:1 v/v) mixture (50 mg/ml). Slightly soluble in alcohol and practically insoluble in chloroform and ether. | [5][6] |
| Storage Conditions | 0-8°C, protected from light. | [1][5] |
| Melting Point | 187.0 to 191.0 °C (for 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine) | [4] |
| Stability | Stable under normal conditions. Maximum stability in aqueous solution is near pH 6. Deaminates to 5-fluorouracil in acidic solutions. | [7][8] |
Mechanism of Action: A Prodrug Strategy
The therapeutic potential of 5-Fluorocytidine is realized through its intracellular conversion into various active metabolites, most notably 5-fluorouracil (5-FU). This metabolic activation is a multi-step enzymatic process.
-
Deamination: 5-Fluorocytidine can be deaminated by cytidine deaminase to form 5-fluorouridine.
-
Phosphorylation: Subsequently, uridine kinase phosphorylates 5-fluorouridine to 5-fluorouridine monophosphate (FUMP).
-
Conversion to Active Metabolites: FUMP can then be further phosphorylated to 5-fluorouridine diphosphate (FUDP) and 5-fluorouridine triphosphate (FUTP). FUDP can also be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is then dephosphorylated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[9]
-
Inhibition of Thymidylate Synthase: FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][9] The inhibition of this enzyme leads to a depletion of dTMP, resulting in the disruption of DNA replication and repair, ultimately leading to cell death in rapidly dividing cells.[10]
-
RNA Interference: FUTP can be incorporated into RNA in place of uridine triphosphate, leading to disruptions in RNA processing and function, further contributing to the cytotoxic effects.[1]
It is important to note that the related compound, 5-fluorocytosine (a precursor to 5-fluorocytidine), is converted to 5-fluorouracil by cytosine deaminase, an enzyme found in fungi but not in mammalian cells, which forms the basis of its selective antifungal activity.[3][5]
Metabolic Activation Pathway of 5-Fluorocytidine
Caption: Metabolic activation pathway of 5-Fluorocytidine.
Applications in Research and Drug Development
5-Fluorocytidine and its derivatives are valuable tools in various research and development areas:
-
Anticancer Research: As a prodrug for 5-FU, 5-Fluorocytidine is investigated for its potential in cancer therapy.[1] The rationale is to achieve a more targeted delivery of the cytotoxic agent to tumor cells, potentially reducing systemic toxicity.
-
Antiviral Drug Development: The ability of 5-Fluorocytidine's metabolites to interfere with nucleic acid synthesis makes it a candidate for the development of antiviral agents, particularly against RNA viruses.[1]
-
Genetic Research: It is used to study gene expression and regulation, providing insights into cellular processes and disease mechanisms.[1]
-
Biochemical Assays: 5-Fluorocytidine serves as a tool in biochemical assays to measure enzyme activities and interactions within biological systems.[1]
-
Synthesis of Modified Nucleotides: It is a crucial building block for the synthesis of modified nucleotides used in the development of RNA-based therapeutics and gene editing technologies.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of a 5-Fluorocytidine sample. Method optimization may be required based on the specific HPLC system and sample matrix.
Objective: To assess the purity of a 5-Fluorocytidine sample by reverse-phase HPLC with UV detection.
Materials:
-
5-Fluorocytidine standard and sample
-
HPLC grade water
-
HPLC grade formic acid
-
HPLC grade acetonitrile
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of formic acid and water (e.g., 1:99 v/v).[11] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of 5-Fluorocytidine standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Dissolve the 5-Fluorocytidine sample in the mobile phase to a concentration within the range of the standard curve.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of 5-Fluorocytidine to the total peak area of all components in the chromatogram.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for confirming the chemical structure of 5-Fluorocytidine.
Objective: To acquire ¹H and ¹³C NMR spectra of 5-Fluorocytidine to confirm its molecular structure.
Materials:
-
5-Fluorocytidine sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the 5-Fluorocytidine sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12]
-
Transfer to NMR Tube: Filter the solution through a pipette with a glass wool plug into a clean NMR tube to a height of about 4 cm.[12]
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing and Interpretation: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of all expected protons and carbons in the 5-Fluorocytidine molecule.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer activity of 5-Fluorocytidine by measuring its effect on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Fluorocytidine in a cancer cell line.
Materials:
-
Cancer cell line (e.g., human colon carcinoma HT-29 or lung carcinoma A549)[13] and a non-malignant cell line for comparison.
-
Complete cell culture medium
-
5-Fluorocytidine
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 5-Fluorocytidine in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 5-Fluorocytidine. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[14]
-
MTT Assay:
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value.
Workflow for In Vitro Cytotoxicity Assessment
Caption: A typical workflow for an in vitro cytotoxicity assay.
Safety and Handling
5-Fluorocytidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Conclusion
5-Fluorocytidine is a fluorinated nucleoside with significant potential in drug development and biomedical research. Its role as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil makes it a subject of ongoing investigation for improving cancer therapy. Furthermore, its utility as a synthetic building block for modified nucleic acids underscores its importance in the expanding field of RNA therapeutics. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling is crucial for researchers and scientists working with this compound. The protocols and information provided in this guide serve as a valuable resource for the effective and safe utilization of 5-Fluorocytidine in a research setting.
References
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5-Fluorocytidine. PubChem, National Institutes of Health. [Link]
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5-Fluorouracil Conversion Pathway Mutations in Gastric Cancer. MDPI. [Link]
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The Mechanism of Fluorouracil (5FU). YouTube. [Link]
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The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. National Institutes of Health. [Link]
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5'-Deoxy-5-fluorocytidine. PubChem, National Institutes of Health. [Link]
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Evaluation of cytotoxic effect of 5-fluorouracil on human carcinoma cells in microfluidic system. Sci-Hub. [Link]
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2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. PubChem, National Institutes of Health. [Link]
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Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. PubMed. [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
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In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells. MDPI. [Link]
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In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells. MDPI. [Link]
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NMR Sample Preparation. University of Reading. [Link]
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